molecular formula C11H13BrN2O B13680973 (S)-3-(3-Bromobenzyl)piperazin-2-one

(S)-3-(3-Bromobenzyl)piperazin-2-one

Cat. No.: B13680973
M. Wt: 269.14 g/mol
InChI Key: SFSOHXIVHCCZGG-UHFFFAOYSA-N
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Description

(S)-3-(3-Bromobenzyl)piperazin-2-one is a chiral compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Bromobenzyl)piperazin-2-one typically involves the reaction of (S)-piperazine-2-one with 3-bromobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

For industrial-scale production, the process might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3-Bromobenzyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The bromine atom can be oxidized to form a bromo-oxide derivative.

    Reduction: The compound can be reduced to remove the bromine atom, forming a benzylpiperazin-2-one.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Bromo-oxide derivatives.

    Reduction: Benzylpiperazin-2-one.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-(3-Bromobenzyl)piperazin-2-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating their function. The bromobenzyl group can enhance the compound’s binding affinity to its target, while the piperazine ring can provide structural stability.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(3-Chlorobenzyl)piperazin-2-one: Similar structure but with a chlorine atom instead of bromine.

    (S)-3-(3-Fluorobenzyl)piperazin-2-one: Similar structure but with a fluorine atom instead of bromine.

    (S)-3-(3-Methylbenzyl)piperazin-2-one: Similar structure but with a methyl group instead of bromine.

Uniqueness

(S)-3-(3-Bromobenzyl)piperazin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interaction with biological targets.

Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

3-[(3-bromophenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H13BrN2O/c12-9-3-1-2-8(6-9)7-10-11(15)14-5-4-13-10/h1-3,6,10,13H,4-5,7H2,(H,14,15)

InChI Key

SFSOHXIVHCCZGG-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC(=CC=C2)Br

Origin of Product

United States

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